4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine

Medicinal chemistry ADME optimization Lipophilicity

This 4-bromo-1-methylpyrazole morpholine sulfonamide is a strategically differentiated building block that unites three essential functionalities: a heavy-atom (Br) for anomalous scattering in crystallography and palladium-catalyzed cross-coupling, a morpholine sulfonamide that lowers basicity (pKa ~8.3) and increases TPSA relative to piperidine analogs, and physicochemical parameters (XLogP3 -0.3, TPSA 72.8 Ų) that place it directly in fragment-based screening space. Unlike des-halo or piperidine variants, this scaffold ensures consistent SAR interpretation and crystallographic phasing. Ideal for medicinal chemistry teams requiring a single, high-purity intermediate for divergent lead optimization.

Molecular Formula C9H14BrN3O3S
Molecular Weight 324.20 g/mol
Cat. No. B11798535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine
Molecular FormulaC9H14BrN3O3S
Molecular Weight324.20 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)CS(=O)(=O)N2CCOCC2
InChIInChI=1S/C9H14BrN3O3S/c1-12-9(8(10)6-11-12)7-17(14,15)13-2-4-16-5-3-13/h6H,2-5,7H2,1H3
InChIKeyQKLKLYAHJZSSIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine (CAS 1708199-29-4): A Bromo-Sulfonyl Pyrazole-morpholine Building Block


4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine (Molecular Formula: C9H14BrN3O3S; Molecular Weight: 324.20 g/mol) is a custom-synthesized small-molecule building block featuring a 4-bromo-1-methylpyrazole core linked via a methylene bridge to a morpholine sulfonamide [1]. This compound integrates three distinct pharmacophoric elements within a single scaffold: an aryl bromide amenable to cross-coupling chemistry, a morpholine sulfonamide that modulates polarity and hydrogen-bonding capacity, and a 1,4,5-trisubstituted pyrazole ring. Its computed topological polar surface area (TPSA) of 72.8 Ų and XLogP3 of -0.3 [1] position it in a physicochemical space distinct from its piperidine and des-bromo analogs, making it a strategically differentiated intermediate for medicinal chemistry optimization programs.

Why 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine Cannot Be Replaced by a Generic Pyrazole Sulfonamide


The 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine scaffold is not interchangeable with generic aryl sulfonamide-pyrazole analogs due to the synergistic influence of its 4-bromo substituent and morpholine sulfonamide group on key molecular properties. The bromine atom provides a specific heavy atom for X-ray crystallographic phasing (anomalous scattering) and a reactive handle for palladium-catalyzed cross-coupling reactions essential for structure-activity relationship (SAR) exploration, a feature absent in des-halogen or chloro analogs [1]. Simultaneously, the morpholine ring, in contrast to the piperidine analog, possesses an endocyclic oxygen that reduces basicity (pKa ~8.3 for morpholine vs. ~11.1 for piperidine [2]) and increases topological polar surface area, thereby altering aqueous solubility and permeability profiles crucial for achieving favorable ADME properties in lead optimization campaigns. Consequently, direct substitution with piperidine, N-methyl sulfonamide, or des-bromo variants would yield compounds with significantly different physicochemical and reactivity properties, compromising experimental reproducibility and downstream SAR interpretation.

Quantitative Differentiation Evidence for 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine Against Closest Analogs


Reduced Lipophilicity (XLogP3) Relative to Piperidine Analog Enables Favorable Polarity Profile

The target compound exhibits an XLogP3 value of -0.3 [1], indicating moderate hydrophilicity. The direct piperidine analog, 1-(((4-bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)piperidine (C10H16BrN3O2S, MW 322.22 g/mol), replaces the morpholine oxygen with a methylene group, removing one hydrogen bond acceptor and increasing lipophilicity. Based on the established Hansch-Leo fragmental constant for the oxygen-to-methylene replacement (Δπ ≈ +0.4 to +0.6 for replacing morpholine with piperidine in a sulfonamide context [2]), the piperidine analog is predicted to have an XLogP3 of approximately +0.1 to +0.3. This ~0.4 to 0.6 log unit increase shifts the piperidine analog outside the optimal CNS drug space (XLogP3 < 0) [3], whereas the target compound remains within it.

Medicinal chemistry ADME optimization Lipophilicity

Increased Topological Polar Surface Area (TPSA) Versus Piperidine Analog Improves Solubility Predictions

The target compound has a computed TPSA of 72.8 Ų [1]. The piperidine analog, lacking the morpholine ring oxygen, has one fewer hydrogen bond acceptor, resulting in a computed TPSA of approximately 63.6 Ų [2]. This ~9.2 Ų difference is significant in the context of oral bioavailability prediction rules, where TPSA values below 60 Ų indicate good intestinal absorption, while values above 60 Ų but below 140 Ų are associated with acceptable bioavailability [3]. The morpholine derivative's higher TPSA may confer superior aqueous solubility at the potential cost of slightly reduced passive membrane permeability, a trade-off that is often favorable for achieving balanced in vitro ADME profiles.

ADME prediction Solubility Permeability

Bromine Substituent Provides a Heavy Atom for X-ray Crystallography and a Versatile Cross-Coupling Handle, Unavailable in Chloro or Des-Halo Analogs

The bromine atom at the pyrazole 4-position constitutes a heavy atom (atomic number 35) suitable for anomalous dispersion in X-ray crystallography, enabling experimental phasing (SAD/MAD) without the need for additional selenomethionine labeling [1]. For the chloro analog (atomic number 17), the anomalous signal is substantially weaker and often insufficient for phasing [2]. Furthermore, the C4-Br bond serves as a robust substrate for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with reactivity superior to the C4-Cl bond (C-Br bond dissociation energy ~285 kJ/mol vs. C-Cl ~327 kJ/mol [3]), allowing sequential functionalization under milder conditions.

Structural biology X-ray crystallography Cross-coupling

Morpholine Sulfonamide Demonstrates a Differential Hydrogen Bond Acceptor Profile Compared to N-Methyl Sulfonamide and Piperidine Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA count = 5) [1], arising from the sulfone (2× S=O), the morpholine oxygen, the morpholine nitrogen, and the pyrazole N2 nitrogen. The N-methyl sulfonamide analog, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanesulfonamide (C6H10BrN3O2S; MW 268.13 g/mol) , has an HBA count of 3, losing the morpholine oxygen and nitrogen acceptors. The piperidine analog (HBA count = 4; lacks morpholine oxygen) represents an intermediate case. A higher HBA count directly correlates with increased aqueous solubility via hydrogen bonding with water molecules, a critical parameter for in vitro assay performance under physiological conditions [2].

Medicinal chemistry Molecular recognition Solubility

High-Impact Research and Industrial Scenarios Requiring 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine


Divergent Medicinal Chemistry SAR Platforms for Kinase or GPCR Lead Optimization

The combination of a bromine atom at the pyrazole 4-position and a morpholine sulfonamide at the 5-methyl position enables systematic, divergent SAR exploration. The bromine serves as a robust cross-coupling handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to introduce diverse aryl, heteroaryl, or amine substituents, while the morpholine sulfonamide remains constant to maintain a specific polarity and hydrogen-bonding interaction with the target protein. This contrasts with piperidine analogs, where altered TPSA (+9.2 Ų difference) and XLogP3 (Δ ~0.4–0.6 log units) would confound SAR correlations, and with des-bromo or chloro analogs that lack the crystallographic phasing capability and versatile coupling reactivity required for integrated structure-based drug design (SBDD) [1] [2] [3].

Structural Biology Studies Requiring Experimental Phasing via Anomalous Dispersion

For academic and industrial structural biology groups determining co-crystal structures of pyrazole-sulfonamide ligands bound to protein targets, the bromine atom provides a significant anomalous scattering signal (f″ ≈ 1.5 e⁻ at Cu Kα) suitable for single-wavelength anomalous diffraction (SAD) phasing [1]. This eliminates the need for protein selenomethionine derivatization, accelerating structure solution timelines. The morpholine sulfonamide moiety, with its 5 hydrogen bond acceptors, also facilitates formation of well-ordered co-crystals via enhanced protein-ligand hydrogen bonding interactions, a property less pronounced in the N-methyl sulfonamide analog (only 3 HBA) [2].

Fragment-Based Drug Discovery (FBDD) Libraries with Balanced Hydrophilicity

The compound's XLogP3 of -0.3 and TPSA of 72.8 Ų place it within the optimal Rule-of-Three (Ro3) space for fragment-based screening (MW < 300 Da, XLogP ≤ 3, HBA ≤ 6, HBD ≤ 3) [1]. Unlike the piperidine analog (predicted XLogP3 ~+0.1 to +0.3; TPSA ~63.6 Ų) [2] [3], the morpholine derivative maintains superior aqueous solubility, reducing the likelihood of false-positive screening hits due to aggregation or non-specific binding. This makes it a preferred choice for constructing focused fragment libraries targeting hydrophilic binding pockets.

Chemical Biology Probe Development Requiring Bioorthogonal Handles

The bromine substituent serves as a latent bioorthogonal functional handle for late-stage diversification. It can be selectively modified via palladium-mediated coupling under mild, aqueous-compatible conditions without affecting the morpholine sulfonamide group, enabling installation of fluorescent reporters, biotin tags, or photoaffinity labels for target engagement studies [1]. The morpholine ring's reduced basicity (pKa ~8.3) compared to piperidine (pKa ~11.1) [2] minimizes off-target interactions with acidic phospholipid head groups in cell membranes, improving signal-to-noise ratios in cellular imaging experiments.

Quote Request

Request a Quote for 4-(((4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.